molecular formula C13H17BrO B8393604 (2-Cyclohexylmethyloxy)bromobenzene

(2-Cyclohexylmethyloxy)bromobenzene

Cat. No.: B8393604
M. Wt: 269.18 g/mol
InChI Key: ZNZVDRPDEZESCZ-UHFFFAOYSA-N
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Description

(2-Cyclohexylmethyloxy)bromobenzene is a brominated aromatic compound featuring a bromine atom at the benzene ring and a cyclohexylmethyloxy group (-O-CH₂-C₆H₁₁) at the ortho position. For instance, methods involving etherification of bromophenol derivatives with cyclohexylmethyl bromide (as inferred from [4]) or photochemical/thermal coupling reactions (similar to those in [7]) could be plausible. The cyclohexylmethyloxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and thermal stability compared to simpler bromobenzene derivatives.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-bromo-2-(cyclohexylmethoxy)benzene

InChI

InChI=1S/C13H17BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

ZNZVDRPDEZESCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (2-cyclohexylmethyloxy)bromobenzene with related brominated aromatics:

Compound Molecular Weight (g/mol) Substituent(s) Boiling Point (°C) Solubility (Polarity) Thermal Stability (Decomposition Pathway)
Bromobenzene 157.02 -Br 156 Low (non-polar) Decomposes above 300°C to form bromophenols, dibromobenzenes, and HBr
2-Methoxybromobenzene [7] 201.04 -Br, -OCH₃ (ortho) ~220 (estimated) Moderate Stable below 250°C; methoxy group may delay debromination
Chlorobenzene [3] 112.56 -Cl 131 Low (non-polar) Less thermally stable than bromobenzene; forms chlorinated byproducts
This compound 265.15 (calculated) -Br, -O-CH₂-C₆H₁₁ (ortho) Not reported Low (bulky substituent reduces polarity) Likely higher stability than bromobenzene due to steric hindrance

Key Observations :

  • Thermal stability is hypothesized to exceed bromobenzene due to the bulky substituent impeding decomposition pathways (e.g., HBr elimination or radical formation) .

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